3-(3-ethylphenyl)azetidine, trifluoroacetic acid
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Overview
Description
3-(3-ethylphenyl)azetidine, trifluoroacetic acid is a compound that combines the structural features of azetidines and trifluoroacetic acid. Azetidines are four-membered nitrogen-containing heterocycles known for their ring strain and unique reactivity. Trifluoroacetic acid is a strong organic acid commonly used in organic synthesis and as a solvent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ethylphenyl)azetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the intramolecular amination of organoboronates, which provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale cyclization reactions under controlled conditions. The use of microwave irradiation and solid support, such as alumina, has been reported to enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
3-(3-ethylphenyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include catalytic amounts of gold complexes, such as Au(PPh3)(NTf2), and oxidizing agents like 3,5-dichloropyridine N-oxide . Methanesulfonic acid is often used as a solvent and catalyst in these reactions .
Major Products Formed
The major products formed from these reactions include spiro-3-furanones, enol triflates, and other functionally decorated heterocyclic compounds .
Scientific Research Applications
3-(3-ethylphenyl)azetidine, trifluoroacetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and peptidomimetics.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-ethylphenyl)azetidine involves its interaction with molecular targets through its strained azetidine ring. The ring strain facilitates ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with less ring strain and different reactivity patterns.
Uniqueness
3-(3-ethylphenyl)azetidine is unique due to its four-membered ring structure, which provides a balance between ring strain and stability. This makes it an excellent candidate for various synthetic transformations and applications in medicinal chemistry .
Properties
CAS No. |
1443238-95-6 |
---|---|
Molecular Formula |
C13H16F3NO2 |
Molecular Weight |
275.3 |
Purity |
95 |
Origin of Product |
United States |
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